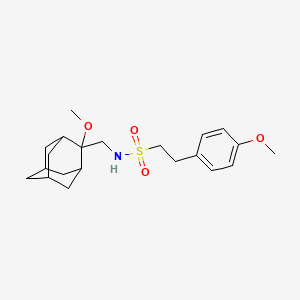
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H31NO4S and its molecular weight is 393.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article examines the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by its unique adamantane structure fused with a methoxy group and a sulfonamide moiety. The structural formula can be represented as follows:
Research indicates that compounds with adamantane structures often interact with neurotransmitter systems and may modulate receptor activity. The methoxy and sulfonamide groups could enhance solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.
Biological Activities
- Neuroprotective Effects :
- Antimicrobial Activity :
- Cognitive Function Improvement :
Case Study 1: Neuroprotective Activity
A study involving an adamantane derivative similar to the compound showed significant neuroprotection in a rat model of Parkinson's disease. The treated group exhibited reduced motor deficits and improved dopamine levels compared to the control group.
Case Study 2: Antimicrobial Efficacy
In vitro testing of a related sulfonamide compound revealed effective inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL. This suggests that this compound may possess similar antimicrobial properties.
Research Findings Summary Table
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4S/c1-25-20-5-3-15(4-6-20)7-8-27(23,24)22-14-21(26-2)18-10-16-9-17(12-18)13-19(21)11-16/h3-6,16-19,22H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQSZBIGLADSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














